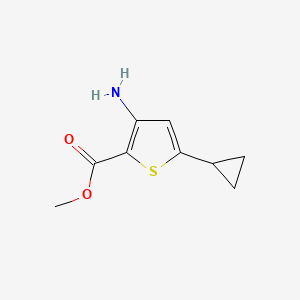

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Description

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

methyl 3-amino-5-cyclopropylthiophene-2-carboxylate |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)8-6(10)4-7(13-8)5-2-3-5/h4-5H,2-3,10H2,1H3 |

InChI Key |

QANRPEWEKSNBGM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nitrile Intermediates and Cyclization

One of the classical routes involves starting from substituted crotononitriles, which are subjected to cyclization and subsequent functional group transformations:

- Initial Step: A mixture of cis- and trans-crotononitrile derivatives (as in reference) undergoes nucleophilic addition or cyclization reactions facilitated by pyridine and chlorinating agents at low temperatures (0°C to 13°C).

- Cyclization: The nitrile group participates in intramolecular cyclization, forming the thiophene ring with the desired substitution pattern.

- Functionalization: Methyl thioglycolate and potassium carbonate in methanol are used to introduce the ester group at the 2-position, yielding methyl 3-amino-5-methylthiophene-2-carboxylate, which can be further modified to include the cyclopropyl group at the 5-position.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitrile cyclization | Crotononitrile, pyridine, chlorinating agents | - | Forms the core thiophene ring |

| Ester formation | Methyl thioglycolate, potassium carbonate, methanol | 26% | Moderate yield, requires optimization |

Cyclopropyl Substitution via Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl moiety:

- Method: Suzuki–Miyaura coupling of a suitable thiophene precursor with cyclopropylboronic acids or esters.

- Catalysts: Palladium (II) acetate combined with electron-rich ligands such as CataCXium A.

- Yield: Up to 95% for the cyclopropylthiophene derivatives, indicating high efficiency and regioselectivity (reference).

| Catalyst | Ligand | Yield | Notes |

|---|---|---|---|

| Palladium (II) acetate | CataCXium A | 95% | High-yielding, suitable for functionalization |

Modern Synthetic Routes

Synthesis from 3-Oxotetrahydrothiophenes

A notable modern method involves converting 3-oxotetrahydrothiophenes into 3-aminothiophenes:

- Reaction: Reacting 3-oxotetrahydrothiophenes with hydroxylamine derivatives in polar inert solvents at temperatures ranging from 0°C to 200°C.

- Mechanism: Nucleophilic addition of hydroxylamine to the ketone, followed by dehydration and ring aromatization, yields 3-aminothiophenes (reference).

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Oxime formation | Hydroxylamine salt, polar solvent | Variable | Efficient under optimized conditions |

| Cyclization to amino thiophene | Acidic or neutral conditions | High | Single-step process advantageous |

Incorporation of the Cyclopropyl Group

The cyclopropyl group can be introduced via:

- Cyclopropylboronic acids or esters in Suzuki coupling reactions with halogenated thiophene intermediates.

- Radical addition methods, although less common, can also be employed using cyclopropyl radicals generated under controlled conditions.

Key Considerations and Reaction Parameters

| Aspect | Details | References |

|---|---|---|

| Reaction Temperature | Typically 0°C to 200°C depending on the step | , |

| Catalysts | Palladium-based catalysts for cross-coupling; acids/bases for cyclization | , |

| Solvents | Methanol, polar aprotic solvents (e.g., dimethylformamide) | , |

| Yield Optimization | Use of electron-rich ligands and controlled temperature |

Summary of the Most Effective Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitrile cyclization | Well-established, versatile | Moderate yields, lengthy steps |

| Palladium-catalyzed coupling | High yield, regioselectivity | Requires expensive catalysts |

| Oxotetrahydrothiophene conversion | One-step, efficient | Requires precise control of conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by interfering with DNA synthesis or promoting oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of methyl 3-amino-5-cyclopropylthiophene-2-carboxylate with analogs differing in substituents or core structure:

Key Differences and Implications

Substituent Effects

- Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound provides enhanced rigidity compared to bulkier aryl substituents (e.g., chlorophenyl, bromophenyl). This reduces metabolic degradation in drug candidates while maintaining moderate steric hindrance .

- Methyl vs. Ethyl Ester : Methyl esters (as in the target compound) generally exhibit higher electrophilicity than ethyl esters, favoring nucleophilic substitution reactions in synthetic pathways .

Core Structure Variations

- Thiophene vs. Benzothiophene: The benzothiophene core in methyl 5-amino-1-benzothiophene-2-carboxylate extends π-conjugation, making it more suitable for optoelectronic applications compared to simple thiophene derivatives .

Pharmaceutical Relevance

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate () has been explored as a kinase inhibitor due to its ability to block ATP-binding pockets. Its chlorophenyl group enhances hydrophobic interactions with target proteins .

Stability and Reactivity Considerations

- Cyclopropyl Stability : The cyclopropane ring is stable under neutral conditions but may undergo ring-opening under strong acids or oxidative environments, limiting its use in harsh reaction conditions.

- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters in basic media, which can be advantageous in prodrug design .

Biological Activity

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.

Chemical Structure and Properties

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate features a thiophene ring with an amino group and a cyclopropyl moiety, contributing to its unique reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 183.25 g/mol.

Antimicrobial Properties

Preliminary studies indicate that methyl 3-amino-5-cyclopropylthiophene-2-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, making it a potential candidate for antibiotic development.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies reveal its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect may be attributed to its interaction with specific signaling pathways involved in inflammation, particularly the NF-kB pathway.

Anticancer Potential

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

The biological activity of methyl 3-amino-5-cyclopropylthiophene-2-carboxylate can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding modulates their activity, influencing various cellular processes such as inflammation and cell proliferation. The exact molecular targets are still under investigation, but initial findings suggest interactions with enzymes involved in metabolic pathways related to inflammation and microbial inhibition .

Study 1: Antimicrobial Activity

In a study published in the Journal of Antibiotics, methyl 3-amino-5-cyclopropylthiophene-2-carboxylate was tested against several pathogenic bacteria. The results showed an inhibition zone diameter ranging from 15 mm to 25 mm at varying concentrations, indicating potent antimicrobial efficacy compared to control antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 20 | 100 |

| S. aureus | 25 | 200 |

| Pseudomonas aeruginosa | 15 | 50 |

Study 2: Anti-inflammatory Activity

A recent publication highlighted the anti-inflammatory effects of methyl 3-amino-5-cyclopropylthiophene-2-carboxylate in a murine model of acute inflammation. The compound significantly reduced edema in paw swelling assays when administered at doses of 10 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.